molecular formula C9H10O6S B8216623 2-Ethoxy-5-sulfobenzoic acid

2-Ethoxy-5-sulfobenzoic acid

Cat. No.: B8216623
M. Wt: 246.24 g/mol
InChI Key: XNUWOZVNSJJMNC-UHFFFAOYSA-N
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Description

2-Ethoxy-5-sulfobenzoic acid is an organic compound with the molecular formula C₉H₁₀O₆S It is a derivative of benzoic acid, featuring an ethoxy group at the second position and a sulfonic acid group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-5-sulfobenzoic acid typically involves the sulfonation of 2-ethoxybenzoic acid. The reaction is carried out by treating 2-ethoxybenzoic acid with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:

  • Sulfonation with Sulfur Trioxide:

    • 2-Ethoxybenzoic acid is dissolved in a suitable solvent such as dichloromethane.
    • Sulfur trioxide is slowly added to the solution at a low temperature (0-5°C) to prevent over-sulfonation.
    • The reaction mixture is stirred for several hours until the sulfonation is complete.
    • The product is then isolated by precipitation or extraction and purified by recrystallization.
  • Sulfonation with Chlorosulfonic Acid:

    • 2-Ethoxybenzoic acid is dissolved in a solvent like chloroform.
    • Chlorosulfonic acid is added dropwise to the solution at a controlled temperature.
    • The reaction mixture is stirred until the sulfonation is complete.
    • The product is isolated and purified similarly to the sulfur trioxide method.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-5-sulfobenzoic acid undergoes various chemical reactions, including:

  • Electrophilic Aromatic Substitution:

    • The sulfonic acid group is a strong electron-withdrawing group, making the benzene ring less reactive towards electrophilic aromatic substitution.
    • the ethoxy group can activate the ring towards substitution at the ortho and para positions relative to the ethoxy group.
  • Nucleophilic Substitution:

    • The sulfonic acid group can be replaced by nucleophiles such as amines or alcohols under appropriate conditions.
    • This reaction typically requires strong nucleophiles and elevated temperatures.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions.

Major Products Formed:

    Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives of this compound.

    Nucleophilic Substitution: Products include amides or esters of this compound.

Scientific Research Applications

2-Ethoxy-5-sulfobenzoic acid has several applications in scientific research:

  • Chemistry:

    • Used as a building block in the synthesis of more complex organic molecules.
    • Employed as a reagent in various organic reactions, including coupling reactions and catalysis.
  • Biology:

    • Investigated for its potential as a biochemical probe due to its sulfonic acid group, which can interact with biological molecules.
  • Medicine:

    • Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
  • Industry:

    • Used in the production of dyes, pigments, and other specialty chemicals.
    • Employed as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-sulfobenzoic acid depends on its specific application. In general, the sulfonic acid group can interact with various molecular targets, including enzymes and receptors. The ethoxy group can modulate the compound’s lipophilicity and influence its interaction with biological membranes.

Molecular Targets and Pathways:

    Enzymes: The sulfonic acid group can act as a competitive inhibitor of enzymes that recognize sulfonate substrates.

    Receptors: The compound can interact with receptors that have affinity for sulfonic acid-containing ligands.

Comparison with Similar Compounds

2-Ethoxy-5-sulfobenzoic acid can be compared with other sulfonated benzoic acid derivatives:

  • 2-Hydroxy-5-sulfobenzoic Acid:

    • Similar structure but with a hydroxyl group instead of an ethoxy group.
    • Used as an organocatalyst in various organic reactions.
  • 4-Sulfobenzoic Acid:

    • Lacks the ethoxy group, making it less lipophilic.
    • Used in the synthesis of dyes and pigments.

Uniqueness:

  • The presence of both the ethoxy and sulfonic acid groups in this compound provides a unique combination of properties, making it versatile for various applications in chemistry, biology, and industry.

Properties

IUPAC Name

2-ethoxy-5-sulfobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O6S/c1-2-15-8-4-3-6(16(12,13)14)5-7(8)9(10)11/h3-5H,2H2,1H3,(H,10,11)(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUWOZVNSJJMNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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